Enhanced Lipophilicity Drives Differential Permeability and Target Engagement
The compound exhibits a calculated LogP of 3.13710, a value significantly higher than the prototypical aliphatic nitrogen mustard mechlorethamine, which has a LogP of approximately 1.4 [1]. This difference in lipophilicity is a critical factor in determining passive membrane permeability, protein binding, and the potential for tissue distribution. The higher LogP suggests that this phenethylamine derivative will partition more readily into lipid bilayers and hydrophobic binding pockets compared to its simpler analog.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.13710 (predicted) |
| Comparator Or Baseline | Mechlorethamine: 1.4 (predicted) |
| Quantified Difference | Target compound is >2.2 times more lipophilic on a logarithmic scale |
| Conditions | Calculated property based on molecular structure |
Why This Matters
For researchers designing alkylating agents or studying structure-activity relationships, this specific lipophilicity profile is a key selection criterion that distinguishes this compound from more hydrophilic nitrogen mustards.
- [1] Chembase. (n.d.). Mechlorethamine. Hydrophobicity Data. Retrieved from https://en.chembase.cn/substance-319362.html View Source
